3,4,5-Trimethoxybenzoic Acid-d9
CAS No.: 84759-05-7
VCID: VC21337126
Molecular Formula: C10H3O5D9
Molecular Weight: 221.25 g/mol
Purity: 95% by HPLC; 98% atom D
* For research use only. Not for human or veterinary use.

Description |
3,4,5-Trimethoxybenzoic Acid-d9 is a deuterium-labeled compound derived from 3,4,5-trimethoxybenzoic acid. It is characterized by the replacement of hydrogen atoms with deuterium in the methoxy groups, making it a valuable tool for scientific research, particularly in metabolic studies and as a stable isotope-labeled compound . Synthesis MethodsThe synthesis of 3,4,5-Trimethoxybenzoic Acid-d9 typically involves the methylation of gallic acid using deuterated methylating agents. A common method includes dissolving gallic acid in water, adding liquid alkali, and then reacting it with deuterated dimethyl sulfate to achieve methylation. Industrial production follows similar synthetic routes but on a larger scale, utilizing advanced purification techniques like chromatography to ensure high yield and purity. Applications and Research Findings3,4,5-Trimethoxybenzoic Acid-d9 is primarily used as a stable isotope-labeled compound in scientific research. It serves as a labeled metabolite of trimebutine, interacting with targets such as calcium channels and nicotinic acetylcholine receptors in a noncompetitive manner. This interaction suggests potential antihypertensive and local anesthetic activities based on its parent compound, trimebutine. Biological SignificanceThe unlabeled version of this compound, 3,4,5-trimethoxybenzoic acid, is known to be a metabolite of mescaline in humans and has been isolated from urine after mescaline ingestion . Additionally, it acts as an antioxidant and inhibitor of cytokine production, demonstrating potential benefits in reducing oxidative stress and inflammation . |
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CAS No. | 84759-05-7 |
Product Name | 3,4,5-Trimethoxybenzoic Acid-d9 |
Molecular Formula | C10H3O5D9 |
Molecular Weight | 221.25 g/mol |
IUPAC Name | 3,4,5-tris(trideuteriomethoxy)benzoic acid |
Standard InChI | InChI=1S/C10H12O5/c1-13-7-4-6(10(11)12)5-8(14-2)9(7)15-3/h4-5H,1-3H3,(H,11,12)/i1D3,2D3,3D3 |
Standard InChIKey | SJSOFNCYXJUNBT-GQALSZNTSA-N |
Isomeric SMILES | [2H]C([2H])([2H])OC1=CC(=CC(=C1OC([2H])([2H])[2H])OC([2H])([2H])[2H])C(=O)O |
SMILES | COC1=CC(=CC(=C1OC)OC)C(=O)O |
Canonical SMILES | COC1=CC(=CC(=C1OC)OC)C(=O)O |
Purity | 95% by HPLC; 98% atom D |
Related CAS | 118-41-2 (unlabelled) |
Synonyms | Eudesmic Acid-d9; (Trimethyl-d9)gallic Acid; Tri-O-(methyl-d9)gallic Acid; Gallic Acid Trimethyl-d9 Ether |
Tag | Benzoic Acid Impurities |
PubChem Compound | 12227853 |
Last Modified | Apr 15 2024 |
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